6,7-Epoxy-4(15)-hirsutene-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,3R,7R,8R,10R,11R)-5,5,8-trimethyl-9-methylidene-12-oxatetracyclo[6.4.0.01,11.03,7]dodecan-10-ol |
InChI |
InChI=1S/C15H22O2/c1-8-11(16)12-15(17-12)6-9-5-13(2,3)7-10(9)14(8,15)4/h9-12,16H,1,5-7H2,2-4H3/t9-,10-,11-,12-,14+,15-/m1/s1 |
InChI Key |
QHQAVLXSWRSSCY-RJHCMKNPSA-N |
Isomeric SMILES |
C[C@]12[C@@H]3CC(C[C@@H]3C[C@@]14[C@H](O4)[C@@H](C2=C)O)(C)C |
Canonical SMILES |
CC1(CC2CC34C(O3)C(C(=C)C4(C2C1)C)O)C |
Synonyms |
6,7-epoxy-4(15)-hirsutene-5-ol |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of 6,7 Epoxy 4 15 Hirsutene 5 Ol
Fungal and Microbial Sources
The primary sources of 6,7-Epoxy-4(15)-hirsutene-5-ol are found within the kingdom Fungi, particularly among the Basidiomycetes. These fungi are known to produce a vast array of secondary metabolites, including a variety of sesquiterpenoids.
Lentinus crinitus, a white-rot fungus of the Polyporaceae family, is a documented source of this compound. semanticscholar.orgmdpi.comnih.gov Research has shown that this compound is one of several antimicrobial metabolites produced by the fungus. nih.govnih.gov It was isolated from the culture extract of Lentinus crinitus alongside other related hirsutane sesquiterpenoids, such as 1-desoxy-hypnophilin and hypnophilin. semanticscholar.orgmdpi.com The isolation of these compounds was reported in 1994. semanticscholar.orgmdpi.com
The production of these metabolites can be influenced by the cultivation conditions of the fungus. researchgate.netcreamjournal.org For instance, the composition and concentration of bioactive compounds can vary depending on whether the fungus is grown in submerged fermentation or on solid-state fermentation systems. nih.gov
| Compound | Fungal Source | Year of Reported Isolation | Associated Compounds |
|---|---|---|---|
| This compound | Lentinus crinitus | 1994 | 1-desoxy-hypnophilin, hypnophilin, diol 4 |
While Lentinus crinitus is a specific source, the broader group of Basidiomycetes is well-regarded for producing hirsutane-type sesquiterpenes. acs.orgnih.govnih.govresearchgate.net Fungi from genera such as Stereum, Xeromphalina, and Pleurocybella have been found to produce hirsutanes with various structural modifications. acs.orgacs.org For example, hirsutane sesquiterpenoids have been isolated from Stereum hirsutum and Lentinus connatus. acs.orgnih.gov These findings suggest that other related fungal species may also harbor this compound or similar derivatives, even if not explicitly identified to date. The exploration of diverse fungal species remains a promising avenue for the discovery of new natural products. researchgate.net
Modern Chromatographic and Separation Techniques for Complex Mixtures
The isolation of a specific compound like this compound from a complex fungal extract requires sophisticated separation techniques. Modern chromatography is central to this process, enabling the high-resolution separation of structurally similar molecules.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the separation of sesquiterpenoids from crude extracts. nih.govnih.gov These techniques utilize high pressure to pass the sample through a column packed with a stationary phase. The differential interactions of the compounds with the stationary phase lead to their separation.
For the analysis of sesquiterpenes, reversed-phase columns, such as C18, are commonly employed. nih.govmdpi.com The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with the gradient of the organic solvent being adjusted to achieve optimal separation. nih.govscielo.br Detection is frequently carried out using UV spectrophotometry or mass spectrometry (MS), with the latter providing valuable structural information. nih.govmdpi.com Preparative HPLC is then used to isolate the compounds of interest in larger quantities. mdpi.com
| Technique | Stationary Phase Example | Mobile Phase Example | Detection Method |
|---|---|---|---|
| HPLC/UPLC | Reversed-phase C18 | Methanol/Water or Acetonitrile/Water gradient | UV, Mass Spectrometry (MS) |
| Preparative HPLC | Waters XBridge Prep OBD C18 | Acetonitrile/Water | UV |
Solid-Phase Extraction (SPE) is a crucial step for the preliminary cleanup and fractionation of fungal extracts before chromatographic analysis. nih.govmdpi.comasm.org This technique involves passing the crude extract through a cartridge containing a solid adsorbent. Different classes of compounds can be selectively eluted by using a sequence of solvents with varying polarities.
For fungal metabolites, resins like Amberlite XAD-16 or Diaion HP-20 have been used effectively to trap organic compounds from aqueous culture media. mdpi.comresearchgate.net The trapped compounds are then eluted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol. mdpi.com This initial fractionation simplifies the mixture, which facilitates subsequent purification by HPLC or other chromatographic methods. An innovative approach known as Solid-Phase Extraction Embedded Dialysis (SPEED) has been developed to separate the fungal mycelium from the adsorbent resin in situ, preventing contamination of the extract with cellular debris. mdpi.com
Rigorous Structural Elucidation and Stereochemical Assignment of 6,7 Epoxy 4 15 Hirsutene 5 Ol
Advanced Spectroscopic Techniques for Structural Characterization
X-ray Crystallography for Absolute Configuration (if applicable to related compounds)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a precise map of electron densities, from which the exact positions of all atoms in the crystal lattice can be determined.
For chiral molecules like 6,7-Epoxy-4(15)-hirsutene-5-ol that crystallize in non-centrosymmetric space groups, anomalous dispersion effects can be used to establish the absolute configuration without ambiguity. nih.gov The determination of the Flack parameter is a critical component of this analysis, providing confidence in the assigned stereochemistry. encyclopedia.pub
Numerous hirsutane-type sesquiterpenoids isolated from fungi such as Stereum hirsutum have had their absolute configurations unequivocally assigned using this method. For instance, the absolute configuration of sterhirsutin C, a complex hirsutane derivative, was determined by a single-crystal X-ray diffraction experiment. encyclopedia.pubmdpi.com Similarly, the structures of other novel sesquiterpenoids have been confirmed through X-ray analysis, making it a gold-standard technique in natural product chemistry. encyclopedia.pub The ability to obtain a suitable single crystal of this compound would therefore provide an unambiguous assignment of its relative and absolute stereochemistry.
Computational Chemistry Approaches in Structural Elucidation
In cases where X-ray crystallography is not feasible due to the inability to grow suitable crystals, computational chemistry has become an indispensable tool for structural and stereochemical assignments.
Density Functional Theory (DFT) for NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. However, for complex, polycyclic systems, overlapping signals and ambiguous correlations can complicate the analysis. Density Functional Theory (DFT) calculations have emerged as a powerful method to predict NMR chemical shifts (¹H and ¹³C) with high accuracy. mdpi.com
The process involves:
Generating low-energy conformational models for all possible diastereomers of the proposed structure.
Optimizing the geometry of each conformer using DFT methods.
Calculating the NMR shielding constants for each optimized conformer.
Averaging the shielding constants based on the Boltzmann population of each conformer.
Correlating the calculated chemical shifts with the experimental NMR data.
A strong correlation between the experimental data and the calculated shifts for one specific diastereomer provides powerful evidence for its structure. The DP4+ analysis is a statistical method that uses these correlations to assign a probability to each candidate structure being the correct one. science-softcon.de This combined experimental-computational approach has been successfully used to establish the relative and absolute configurations of numerous complex natural products, including other sesquiterpenoids. encyclopedia.pubscience-softcon.de
Chiral Optical Spectroscopy (e.g., ECD) for Stereochemical Assignment
Chiral optical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a vital technique for assigning the absolute configuration of chiral molecules in solution. sci-hub.se ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which is dependent on its three-dimensional structure. sci-hub.se
The modern approach to ECD analysis involves a synergy between experimental measurement and theoretical calculation:
The experimental ECD spectrum of the isolated natural product is recorded.
Using Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD spectra for both enantiomers of a proposed structure are calculated. encyclopedia.pub
The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the confident assignment of the absolute configuration of the molecule.
This methodology has been successfully applied to assign the absolute configurations of newly isolated hirsutane sesquiterpenoids, such as stereumamides I, J, and K, where the experimental ECD spectra were compared with the calculated spectra to make the assignment. researchgate.net This approach is particularly valuable when X-ray crystallography is not an option and serves as a crucial final step in the rigorous stereochemical elucidation of compounds like this compound.
Biosynthetic Pathways and Enzymatic Mechanisms of Hirsutane Formation
Mevalonate (MVA) Pathway as the Precursor Route
In fungi, the journey to sesquiterpenoids like the hirsutanes begins with the mevalonate (MVA) pathway. wikipedia.orgnih.gov This essential metabolic route provides the fundamental five-carbon (C5) isoprenoid precursors necessary for building a vast array of more complex molecules, including sterols, dolichols, and coenzyme Q10. nih.govfrontiersin.org The pathway's starting substrate is acetyl-CoA, a central molecule in cellular metabolism. wikipedia.org
The initial phase of the MVA pathway involves the sequential condensation of three acetyl-CoA molecules. youtube.com Two molecules of acetyl-CoA are first joined to form acetoacetyl-CoA, which is then condensed with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA by the enzyme HMG-CoA reductase is the rate-limiting step of the pathway, yielding mevalonate. frontiersin.org
Following its formation, mevalonate undergoes two successive phosphorylation steps catalyzed by kinases to form mevalonate-5-pyrophosphate, which is then decarboxylated to generate the first key C5 isoprenoid unit, Isopentenyl Pyrophosphate (IPP). youtube.comwikipedia.org IPP exists in equilibrium with its more electrophilic isomer, Dimethylallyl Pyrophosphate (DMAPP), a conversion facilitated by the enzyme IPP isomerase. wikipedia.orgnih.gov IPP and DMAPP are the universal building blocks for all terpenoid compounds. mdpi.comnih.gov
With the C5 units IPP and DMAPP available, the biosynthesis proceeds to chain elongation. A prenyltransferase enzyme, farnesyl diphosphate synthase (FPPS), catalyzes the sequential head-to-tail condensation of these units. mdpi.comlibretexts.org First, one molecule of DMAPP is condensed with one molecule of IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). libretexts.org Subsequently, GPP is condensed with another molecule of IPP to yield the C15 compound, (2E,6E)-Farnesyl Pyrophosphate (FPP). frontiersin.orglibretexts.org
FPP is the direct precursor to all sesquiterpenes and sesquiterpenoids. nih.govbrainkart.comwikipedia.org The immense structural diversity of these compounds arises from the next critical step: the cyclization of the linear FPP molecule, a reaction catalyzed by a large family of enzymes known as terpene synthases, or more specifically for C15 substrates, sesquiterpene synthases (STSs). mdpi.commdpi.com
Hirsutene (B1244429) Synthase and Sesquiterpene Synthases (STSs)
The formation of the characteristic 5-5-5 fused tricyclic ring system (a linear triquinane) of hirsutene from the acyclic FPP is a remarkable feat of enzymatic catalysis, orchestrated by a specific sesquiterpene synthase. nih.govresearchgate.net
In the wood-rotting mushroom Stereum hirsutum, a known producer of hirsutenoids, the enzyme responsible for hirsutene synthesis has been identified and characterized. nih.govnih.gov Unexpectedly, this Hirsutene Synthase (HS) exists as a bifunctional fusion protein. nih.govresearchgate.net The N-terminal domain functions as the sesquiterpene synthase, while the C-terminal domain possesses 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) activity. nih.govnih.gov This represents an unusual natural fusion of enzymes catalyzing two non-consecutive steps in isoprenoid biosynthesis. nih.gov Both the full-length HS-HMGS fusion protein and the truncated STS domain alone are highly specific in producing hirsutene from FPP. nih.govnih.gov This fusion protein is part of a larger biosynthetic gene cluster that contains other enzymes, such as P450s, responsible for further modifying the hirsutene scaffold. nih.govnih.gov
| Property | Value | Source |
| Enzyme Name | Hirsutene Synthase (HS-HMGS) | nih.gov |
| Organism | Stereum hirsutum | nih.govnih.gov |
| Function | Catalyzes FPP cyclization to Hirsutene | nih.govnih.gov |
| Structure | Fusion of Sesquiterpene Synthase (STS) and HMGS | nih.govnih.gov |
| Substrate | (2E,6E)-Farnesyl Pyrophosphate (FPP) | researchgate.net |
| Major Product | Hirsutene | researchgate.net |
The conversion of FPP to hirsutene within the active site of the synthase involves a complex and elegant enzymatic cascade. nih.govresearchgate.net The reaction is initiated by the ionization of the diphosphate group from FPP, generating a farnesyl cation. This is followed by a C1-C11 cyclization to form a humulyl cation intermediate. nih.gov Subsequent, precisely controlled steps include:
A second cyclization (C2-C9). nih.gov
A third cyclization (C3-C6) to establish the three fused five-membered rings. nih.gov
An intramolecular 1,2-hydride shift. nih.govresearchgate.net
Three successive 1,2-alkyl shifts. nih.govresearchgate.net
This intricate cascade of intramolecular reactions, guided by the enzyme's active site architecture, constructs the 5-5-5 fused ring skeleton of (+)-hirsutene with high fidelity. nih.govresearchgate.net
Post-Cyclization Modifications: Epoxidation and Hydroxylation
The formation of the hirsutene hydrocarbon skeleton is not the final step in the biosynthesis of 6,7-Epoxy-4(15)-hirsutene-5-ol. The hirsutene core undergoes subsequent oxidative modifications, known as tailoring or post-cyclization reactions, to introduce additional functional groups. mdpi.com These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases and other oxidases, which are often encoded within the same biosynthetic gene cluster as the parent terpene synthase. nih.govnih.gov
To produce this compound from hirsutene, two specific modifications are required:
Epoxidation: An oxygen atom is inserted across the double bond between carbons 6 and 7 to form a three-membered cyclic ether, known as an epoxide or oxirane. libretexts.org This reaction is commonly catalyzed by cytochrome P450 enzymes, which activate molecular oxygen to perform this transformation. mdpi.com
Hydroxylation: A hydroxyl (-OH) group is installed at the carbon-5 position. This is another common reaction catalyzed by cytochrome P450 monooxygenases, which are adept at inserting an oxygen atom into C-H bonds. researchgate.net
These enzymatic oxidation steps add chemical complexity and are crucial for the biological activities of the final natural product. The precise timing and order of these events are controlled by the specific enzymes present in the producing organism.
Proposed Oxidative Enzymes and Mechanisms
The formation of the hirsutane core and its subsequent oxygenation are catalyzed by a series of enzymes, primarily from the cytochrome P450 superfamily. Research into the hirsutane biosynthetic gene cluster in fungi like Stereum hirsutum has identified several key P450 enzymes (designated as HirC, HirF, and HirE) responsible for the oxidative functionalization of the hirsutane skeleton. acs.org
The proposed biosynthetic pathway begins with the hirsutane parent hydrocarbon, which is then subjected to sequential oxidations. The formation of this compound likely proceeds through the following steps:
Hydroxylation at C-5: The initial oxidative event is a hydroxylation reaction at the C-5 position of the hirsutane scaffold, catalyzed by a specific cytochrome P450 monooxygenase, such as HirC. acs.org This introduces the alcohol functionality.
Epoxidation of the 6,7-double bond: Following hydroxylation, a second P450 enzyme, likely with a distinct substrate specificity, catalyzes the epoxidation of the double bond between C-6 and C-7. This reaction introduces the characteristic epoxy ring.
The mechanism of P450-catalyzed oxidation involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to a high-valent iron-oxo species that is a powerful oxidant. This species then abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product, or it can directly add across a double bond to form an epoxide.
| Enzyme (Proposed) | Function | Substrate | Product |
| Hirsutene Synthase | Cyclization | Farnesyl pyrophosphate | Hirsutene |
| HirC (P450) | Hydroxylation | Hirsutene | 5-Hydroxyhirsutene |
| P450 Epoxidase | Epoxidation | 5-Hydroxyhirsutene | This compound |
Stereospecificity of Epoxy Bond Formation
The formation of the epoxy bond in this compound is expected to be highly stereospecific. Enzymatic reactions, particularly those catalyzed by P450 enzymes, are renowned for their ability to control the stereochemical outcome of a reaction. This control is dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a specific orientation relative to the reactive iron-oxo species.
While the exact stereochemistry of the 6,7-epoxy group in the naturally occurring molecule has not been explicitly detailed in the context of its biosynthesis, it is presumed that the P450 enzyme responsible for this step directs the epoxidation to occur on a specific face of the hirsutene ring system. This ensures the formation of a single enantiomer of the product. The precise stereochemical configuration would be determined by the specific folding of the enzyme and the resulting geometric constraints imposed on the substrate within the active site.
Biomimetic Syntheses and Mechanistic Insights
Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. For complex molecules like this compound, this approach can provide valuable insights into the biosynthetic pathway and offer efficient routes to the natural product and its analogs.
Humulene as a Biosynthetic Intermediate
The biosynthesis of the hirsutane skeleton is believed to proceed from farnesyl pyrophosphate (FPP) via the macrocyclic sesquiterpene humulene. The enzymatic cyclization of FPP first yields the 11-membered ring of humulene. A subsequent proton-initiated cascade of cyclizations, likely guided by a hirsutene synthase enzyme, is then proposed to form the characteristic 5-5-5 tricyclic core of the hirsutanes.
This proposed pathway is supported by the common occurrence of humulene as a precursor to a wide variety of sesquiterpenoid skeletons in nature. Laboratory-based biomimetic studies often utilize humulene or its derivatives as starting materials to mimic this key cyclization event, typically using acid catalysis to initiate the cationic cyclization cascade.
| Precursor | Intermediate | Key Transformation | Product Skeleton |
| Farnesyl Pyrophosphate | Humulene | Enzymatic Cyclization | Hirsutane |
In Vitro Reconstitution of Biosynthetic Steps
A powerful method for elucidating the function of biosynthetic enzymes is the in vitro reconstitution of the pathway. nih.gov This involves expressing and purifying the individual enzymes of the proposed biosynthetic gene cluster and then combining them in a test tube with the necessary substrates and cofactors to observe the enzymatic transformations.
In the study of hirsutane biosynthesis, researchers have successfully used this approach to characterize the functions of several key enzymes. acs.orgnih.gov For instance, the activities of the cytochrome P450 enzymes HirC and HirF have been confirmed through in vitro assays, demonstrating their roles in the stepwise hydroxylation of the hirsutane A-ring. acs.org Similarly, other enzymes involved in subsequent modifications have been functionally characterized through in vitro enzymatic reactions. acs.orgnih.gov
These in vitro studies provide direct evidence for the proposed biosynthetic pathway and allow for a detailed investigation of each enzymatic step, including substrate specificity and reaction mechanism. This knowledge is invaluable for understanding how nature constructs complex molecules like this compound and can guide the development of biomimetic syntheses and synthetic biology approaches for the production of these compounds.
Biological Activities and Molecular Mechanisms of 6,7 Epoxy 4 15 Hirsutene 5 Ol
In Vitro Cytotoxicity Studies
Hirsutane sesquiterpenes, the chemical family to which 6,7-Epoxy-4(15)-hirsutene-5-ol belongs, are known to exhibit a variety of biological effects, including cytotoxic activities. nih.gov
Toxicity assays have been conducted to evaluate the cytotoxic effects of this compound on L929 mouse fibroblast cells. nih.gov In these in vitro studies, the compound demonstrated significant cytotoxic activity, with a reported IC50 value of 0.9 µg/mL. nih.gov The IC50 value represents the concentration of a substance required to inhibit the growth of 50% of a cell population.
The cytotoxic potency of this compound has been evaluated in comparison with other related linear triquinane sesquiterpenoids isolated from the same fungal source. nih.gov For instance, the compound 1-desoxy-hypnophilin, another sesquiterpenoid, was found to have an IC50 value of 2.4 µg/mL against L929 mouse fibroblast cells. nih.gov This comparison indicates that this compound exhibits a higher level of cytotoxicity in this specific cell line than 1-desoxy-hypnophilin. nih.gov
Table 1: Comparative Cytotoxicity against L929 Mouse Fibroblast Cells
| Compound | IC50 Value (µg/mL) |
|---|---|
| This compound | 0.9 nih.gov |
While this compound has demonstrated clear cytotoxic activity, detailed studies identifying its specific cellular targets and the molecular pathways involved in these cytotoxic effects were not available in the reviewed scientific literature. The broader class of sesquiterpenoids is known to induce cytotoxicity through various mechanisms, including apoptosis and affecting mitochondrial functions, but the precise pathway for this specific compound has not been elucidated. researchgate.net
Antimicrobial Activities (Non-Human Pathogens)
The fungus from which this compound is derived, Lentinus crinitus, is known to produce metabolites with antimicrobial properties. nih.govscispace.com Extracts from this fungus have shown a wide spectrum of activity against various bacteria and fungi. nih.govresearchgate.netwikipedia.org
The source organism, Lentinus crinitus, has been shown to produce extracts with antibacterial activity against several bacterial species, including Bacillus cereus. wikipedia.org While this compound was identified as one of the antimicrobial metabolites from this fungus, specific data on the inhibitory activity of the purified compound against Bacillus cereus is not detailed in the currently available literature. nih.gov
Extracts from the basidiocarp of Lentinus crinitus have demonstrated notable antifungal activity. nih.gov These extracts have been effective against fungal species such as Aspergillus niger and Aspergillus flavus. wikipedia.org However, while this compound is a known metabolite of this fungus, specific studies detailing the antifungal activity of the isolated compound against Aspergillus niger, Aspergillus flavus, or Mucor rouxii were not found in the reviewed scientific literature.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Mechanisms of Antimicrobial Action
There is currently no available information on the mechanisms of antimicrobial action for this compound. Research in this area would typically investigate the compound's ability to inhibit the growth of various microorganisms and the specific cellular processes it targets.
Other Relevant Pre-clinical Bioactivities
Information regarding the pre-clinical bioactivities of this compound, such as anti-inflammatory or general anti-tumor effects in cell lines or animal models, is not present in the current body of scientific literature.
Molecular and Cellular Mechanisms of Action
The molecular and cellular mechanisms through which this compound may exert biological effects have not yet been elucidated.
Receptor Binding and Signaling Pathway Modulation
There are no studies available that describe the binding of this compound to specific cellular receptors or its ability to modulate any signaling pathways.
Enzyme Inhibition or Activation Profiles
Data on the potential for this compound to inhibit or activate any enzymes is not available in published research.
Structure Activity Relationship Studies and Derivatization Strategies
Systematic Modification of the 6,7-Epoxy-4(15)-hirsutene-5-ol Scaffold
The chemical landscape of this compound offers several avenues for structural modification. The epoxy ring, the hydroxyl group, the exocyclic double bond, and the foundational ring system all present opportunities for targeted alterations aimed at enhancing bioactivity, selectivity, and pharmacokinetic properties.
Alterations to the Epoxy Group
The epoxide moiety, a three-membered ring containing an oxygen atom, is a key functional group known for its reactivity and ability to interact with biological macromolecules. Modifications of this group in hirsutane-type sesquiterpenoids can significantly impact their biological effects. Strategies often involve the ring-opening of the epoxide to introduce new functionalities.
For instance, acid-catalyzed hydrolysis can yield diol derivatives, while reaction with nucleophiles such as amines or thiols can lead to the formation of amino-alcohols or thio-alcohols, respectively. These modifications not only alter the polarity and hydrogen-bonding capabilities of the molecule but can also introduce new pharmacophoric features. The stereochemistry of the resulting products from epoxide opening is crucial and can lead to diastereomers with distinct biological activities.
| Modification | Reagents | Expected Functional Group | Potential Impact on Bioactivity |
| Hydrolysis | H₃O⁺ | Diol | Increased polarity, altered hydrogen bonding |
| Aminolysis | R-NH₂ | Amino-alcohol | Introduction of basic center, potential for new ionic interactions |
| Thiolysis | R-SH | Thio-alcohol | Introduction of a soft nucleophile, potential for covalent interactions |
Modifications of the Hydroxyl Functionality
The hydroxyl group at the C-5 position is another critical site for derivatization. Its presence allows for a range of chemical transformations that can modulate the compound's lipophilicity, steric profile, and ability to act as a hydrogen bond donor or acceptor.
Common derivatization strategies include esterification and etherification. Esterification with various carboxylic acids can introduce a wide array of substituents, from small alkyl chains to more complex aromatic or heterocyclic moieties. These modifications can enhance cell membrane permeability and potentially act as prodrugs, releasing the active parent compound upon enzymatic cleavage within the cell. Etherification, on the other hand, replaces the acidic proton of the hydroxyl group, which can alter its interaction with biological targets.
| Modification | Reagents | Resulting Functional Group | Potential Impact on Bioactivity |
| Esterification | Acyl chlorides, Carboxylic anhydrides | Ester | Increased lipophilicity, potential prodrug strategy |
| Etherification | Alkyl halides (in base) | Ether | Removal of hydrogen bond donor capability, altered steric bulk |
| Oxidation | Mild oxidizing agents | Ketone | Change in geometry and electronic properties |
Changes to the Double Bond and Ring System
The exocyclic double bond at C-4(15) and the underlying tricyclic ring system are fundamental to the identity of this compound. Modifications to these features represent more profound structural changes that can lead to the discovery of novel bioactive scaffolds.
The double bond can be subjected to various reactions, including hydrogenation to yield the saturated analogue, or epoxidation to introduce a second epoxide ring, thereby increasing the molecule's reactivity. Radical cyclization approaches have been instrumental in the synthesis of the hirsutene (B1244429) core and can be adapted to create analogues with altered ring sizes or substitution patterns. Such fundamental changes to the carbon skeleton can dramatically influence how the molecule fits into the binding pocket of a biological target.
Investigation of Analogues and Related Hirsutane-Type Sesquiterpenoids
The exploration of SAR is not limited to the derivatization of a single parent compound. The synthesis and comparative biological evaluation of a broader range of analogues and related natural products provide a more comprehensive understanding of the structural requirements for a desired biological activity.
Synthesis of Novel Derivatives
The synthesis of novel derivatives of this compound and related hirsutane-type sesquiterpenoids is a cornerstone of SAR studies. This often involves multi-step synthetic sequences to build up the complex tricyclic core with desired functional groups in place. The development of efficient and stereoselective synthetic routes is crucial for accessing a diverse library of analogues for biological screening. These synthetic efforts can also lead to the creation of compounds with improved stability and oral bioavailability compared to the natural product.
Comparative Biological Activity Profiling
A systematic evaluation of the biological activity of the synthesized derivatives is essential to establish meaningful SAR. This involves screening the compounds in a panel of relevant biological assays to determine their potency, selectivity, and mechanism of action. For instance, if the parent compound exhibits antimicrobial activity, derivatives would be tested against a range of bacterial and fungal strains to identify which structural modifications lead to enhanced or broadened activity.
Data from these studies can be compiled to build a model of the pharmacophore, highlighting the key structural features responsible for the observed biological effects. This knowledge, in turn, guides the design of future generations of more potent and selective therapeutic agents based on the hirsutane scaffold.
| Compound | Modification | Biological Activity (e.g., IC₅₀, MIC) |
| Parent Compound | - | Baseline Activity |
| Derivative 1 | C-5 Ester | Activity Data |
| Derivative 2 | Epoxide-opened diol | Activity Data |
| Derivative 3 | Saturated C-4(15) | Activity Data |
Through such a systematic and iterative process of design, synthesis, and biological evaluation, the full therapeutic potential of this compound and its analogues can be unlocked, paving the way for the development of new medicines to address unmet medical needs.
Advanced Analytical Methods for Detection and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for the separation and quantification of 6,7-Epoxy-4(15)-hirsutene-5-ol from complex matrices, such as crude plant extracts or synthetic reaction mixtures. The choice of technique is often dictated by the volatility and thermal stability of the analyte.
HPLC-UV/MS and GC-MS
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors is a powerful tool for the analysis of moderately polar and non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column, where a polar mobile phase is used to elute compounds based on their hydrophobicity.
The UV detector provides quantitative information based on the chromophores present in the molecule. For sesquiterpenoids, the absorbance is often monitored at lower wavelengths (around 200-220 nm) due to the lack of strong chromophores in many of these compounds. The mass spectrometer, on the other hand, provides structural information by measuring the mass-to-charge ratio of the ionized molecule and its fragments, enabling unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. For a sesquiterpenoid alcohol like this compound, derivatization to a more volatile silyl (B83357) ether may be necessary to improve its chromatographic behavior and prevent on-column degradation. The high resolution of capillary GC columns allows for the separation of closely related isomers, which is crucial for the purity assessment of natural product isolates. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint for identification and confirmation.
| Analytical Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Retention Time (Hypothetical) | Key Mass Fragments (Hypothetical) |
|---|---|---|---|---|---|
| HPLC-UV/MS | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV (210 nm), ESI-MS | 12.5 min | m/z 234 [M]+, 216 [M-H2O]+, 198 [M-2H2O]+ |
| GC-MS (after derivatization) | DB-5 Fused Silica Capillary | Helium | Electron Ionization (EI) | 18.2 min | m/z 306 [M(TMS)]+, 291 [M-CH3]+, 216 [M-TMSOH]+ |
High-Throughput Screening Methodologies for Bioactivity
High-throughput screening (HTS) allows for the rapid assessment of the biological activity of a large number of compounds against a specific target or in a particular cellular model. nih.gov This is particularly valuable for natural products like this compound, where the full spectrum of its bioactivity is often unknown.
For a novel compound like this compound, a primary screen might involve a panel of cell-based assays to identify potential anti-cancer, anti-inflammatory, or antimicrobial activities. For example, its effect on the viability of various cancer cell lines could be assessed using a colorimetric assay like the MTT assay. mdpi.com Hits from the primary screen would then be subjected to secondary assays to confirm their activity and elucidate their mechanism of action.
| Assay Type | Target/Cell Line | Endpoint Measured | Potential Bioactivity Investigated | Hypothetical Result |
|---|---|---|---|---|
| Cell-Based Assay | Human Cancer Cell Line (e.g., HeLa) | Cell Viability (MTT Assay) | Anticancer | IC50 = 25 µM |
| Target-Based Assay | Cyclooxygenase-2 (COX-2) Enzyme | Enzyme Inhibition (Fluorometric Assay) | Anti-inflammatory | 40% inhibition at 10 µM |
| Cell-Based Assay | Staphylococcus aureus | Bacterial Growth (Optical Density) | Antimicrobial | MIC > 100 µM |
Future Research Trajectories and Potential Applications in Chemical Biology
Elucidation of Remaining Biosynthetic Intermediates and Enzymes
The biosynthesis of the core hirsutene (B1244429) skeleton is understood to proceed from farnesyl pyrophosphate. However, the precise enzymatic steps leading to the formation of 6,7-Epoxy-4(15)-hirsutene-5-ol remain to be elucidated. Future research should focus on identifying and characterizing the specific enzymes responsible for the late-stage functionalization of a hirsutene precursor.
Key Research Areas:
Identification of Cytochrome P450 Monooxygenases: It is highly probable that cytochrome P450 monooxygenases (CYPs) are responsible for the epoxidation at the C6-C7 bond and hydroxylation at the C5 position. nih.govjeffleenovels.com These enzymes are well-known for their role in the oxidative functionalization of terpene skeletons. nih.govresearchgate.net Future studies should involve genome mining of hirsutene-producing organisms to identify candidate CYP genes. Heterologous expression and in vitro assays with hirsutene or a close precursor would be necessary to confirm their specific catalytic functions.
Characterization of Precursor Molecules: The direct precursor to this compound is currently unknown. Isotope labeling studies using precursors like hirsutene could help trace the biosynthetic pathway and identify the sequence of oxidation events.
Enzyme-Substrate Specificity and Mechanism: Once identified, the enzymes should be studied to understand their substrate specificity and reaction mechanisms. This knowledge would be invaluable for potential biocatalytic applications.
Table 1: Potential Enzymes in the Biosynthesis of this compound
| Enzyme Class | Proposed Function | Potential Substrate |
|---|---|---|
| Cytochrome P450 Monooxygenase | Epoxidation of the C6-C7 double bond | Hirsut-6-ene derivative |
Development of More Efficient and Stereoselective Synthetic Routes
While total syntheses of the parent hirsutene and related compounds have been achieved, a dedicated and efficient synthesis of this compound is yet to be reported. msu.edusynarchive.com The development of such a route is crucial for obtaining sufficient quantities of the compound for biological studies.
Future Synthetic Strategies:
Stereoselective Epoxidation and Hydroxylation: A key challenge will be the stereoselective introduction of the epoxide and hydroxyl groups onto the hirsutene core. Research into directed epoxidation and hydroxylation reactions, potentially using chiral catalysts or substrate-controlled methods, will be essential. mdpi.com
Chemoenzymatic Approaches: Combining chemical synthesis of the hirsutene backbone with enzymatic steps for the final oxidative functionalizations could offer a highly efficient and stereoselective route. acs.orgnih.gov The use of isolated P450 monooxygenases or whole-cell biotransformation systems could be explored.
Table 2: Comparison of Potential Synthetic Approaches
| Approach | Advantages | Challenges |
|---|---|---|
| Total Chemical Synthesis | High control over stereochemistry | Potentially long and low-yielding |
| Chemoenzymatic Synthesis | High stereoselectivity in late stages | Requires identified and stable enzymes |
Exploration of Novel Bioactivities in Non-Human Biological Systems
The biological activities of many hirsutane derivatives, such as the antifungal properties of coriolin (B1246448), suggest that this compound may also possess interesting bioactivities. researchgate.net Systematic screening of this compound in various non-human biological systems is a promising area for future research.
Potential Areas of Investigation:
Antifungal and Antibacterial Activity: The compound should be tested against a panel of pathogenic fungi and bacteria to determine its antimicrobial spectrum. nih.govnih.gov The epoxide functionality, in particular, is known to contribute to the biological activity of many natural products. mdpi.com
Allelopathic Effects: The potential of this compound to inhibit the growth of other plants could be investigated to explore its potential as a natural herbicide.
Insecticidal Properties: Many terpenoids serve as defense compounds in plants against insect herbivores. The insecticidal or antifeedant properties of this compound could be evaluated.
Applications in Chemical Probe Development for Biological Pathways
The reactive epoxide group in this compound makes it an interesting candidate for development as a chemical probe to study biological pathways. nih.gov
Future Directions in Chemical Probe Development:
Affinity-Based Protein Profiling: The epoxide can act as a reactive handle to covalently bind to target proteins. By attaching a reporter tag (e.g., a fluorophore or biotin) to the hirsutene scaffold, the resulting probe could be used to identify and isolate its cellular binding partners.
Mechanism-Based Probes: If the compound is found to be an inhibitor of a specific enzyme, a probe could be designed to covalently modify the active site, providing insights into the enzyme's catalytic mechanism.
Probing Terpenoid Biosynthesis: A radiolabeled version of this compound could be synthesized and used to trace its metabolic fate in producing organisms, helping to further elucidate the biosynthetic network of hirsutane sesquiterpenoids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
